1-Benzyl-4-phenylpiperidine-4-carboxylic acid
描述
Historical Discovery and Nomenclature
The historical context of this compound traces its origins to the broader development of piperidine chemistry, which began with the foundational work of Scottish chemist Thomas Anderson in 1850. Anderson's initial isolation and characterization of piperidine from piperine established the groundwork for understanding this important heterocyclic system. Subsequently, French chemist Auguste Cahours independently identified and named piperidine in 1852, contributing to the establishment of systematic nomenclature for this class of compounds. The naming convention for piperidine derivatives follows established International Union of Pure and Applied Chemistry protocols, where the parent piperidine ring serves as the base structure, with substituents identified by their position numbers and chemical nature.
The specific nomenclature of this compound reflects the systematic approach to naming complex organic molecules, where each substituent is precisely located and identified. The "1-benzyl" designation indicates the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, while "4-phenyl" specifies a phenyl group at the fourth carbon position of the ring. The "4-carboxylic acid" portion identifies the carboxylic acid functional group also attached to the fourth carbon, creating a quaternary carbon center that significantly influences the molecule's three-dimensional structure and chemical properties. This systematic naming approach ensures unambiguous identification of the compound across different research contexts and regulatory frameworks.
The compound's alternative designations in pharmaceutical contexts, particularly its identification as Pethidine European Pharmacopoeia Impurity F, reflect its specific role in pharmaceutical quality control and analytical chemistry. This designation system, employed by pharmacopeial organizations, provides a standardized method for identifying and tracking specific impurities associated with particular pharmaceutical compounds. The European Pharmacopoeia classification system ensures consistent identification and monitoring of this compound across different pharmaceutical manufacturing and testing facilities, facilitating quality assurance processes and regulatory compliance.
Structural Classification Within Piperidine Derivatives
This compound occupies a distinctive position within the broader classification of piperidine derivatives, representing a complex substitution pattern that exemplifies the structural diversity possible within this chemical family. Piperidine derivatives encompass a vast array of compounds characterized by modifications to the basic six-membered saturated nitrogen heterocycle, with substitutions possible at any carbon position or at the nitrogen atom itself. The phenylpiperidine subclass, to which this compound belongs, specifically features phenyl ring attachments that significantly influence both chemical properties and biological activities.
Within the phenylpiperidine classification system, compounds are categorized based on the position and nature of phenyl substitution, with 4-phenylpiperidine derivatives representing a particularly important subgroup due to their prevalence in pharmaceutical applications. The structural data presented in the following table illustrates the compound's position within this classification system:
| Structural Feature | Classification | Specific Detail |
|---|---|---|
| Core Ring System | Heterocyclic Amine | Six-membered piperidine ring |
| Nitrogen Substitution | N-Benzylated | Benzyl group at position 1 |
| Carbon Substitution | 4,4-Disubstituted | Phenyl and carboxylic acid at position 4 |
| Functional Groups | Aromatic Carboxylic Acid | Carboxylic acid with aromatic substituents |
| Stereochemistry | Achiral Center | Quaternary carbon at position 4 |
| Molecular Framework | Polycyclic Aromatic | Multiple aromatic ring systems |
属性
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBNRKHWAWLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210874 | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61886-17-7 | |
| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61886-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Step 1: Formation of 1-Benzyl-4-cyano-4-phenylpiperidine Intermediate
-
- 1-Benzyl-4-piperidone is cooled to 0–15 °C.
- Hydrocyanic acid (prussic acid) is added in methanol solution (10–20% w/w).
- A base catalyst (e.g., sodium hydroxide in methanol, 3–10% w/w) is added slowly over 0.5–3 hours.
- After completion of addition and stirring for 0.5–3 hours, the reaction mixture is refluxed.
- Phenylamine (aniline in the analogous method) is added slowly under reflux over 0.5–2.5 hours.
- After reaction, the mixture is cooled below 5 °C.
- Glacial acetic acid is added to induce crystallization.
- The solid 1-benzyl-4-cyano-4-phenylpiperidine is filtered and washed.
-
- Molar ratios: 1-benzyl-4-piperidone : hydrocyanic acid : base catalyst ≈ 1 : 1–1.05 : 0.5–1.05.
- Molar ratio of 1-benzyl-4-piperidone : phenylamine : glacial acetic acid ≈ 1 : 1–1.05 : 1.0–3.5.
- Temperature control critical at 0–15 °C during addition and crystallization.
Step 2: Hydrolysis to 1-Benzyl-4-carbamoyl-4-phenylpiperidine
-
- The cyano intermediate is treated with concentrated sulfuric acid (70–95% aqueous solution).
- Molar ratio of cyano intermediate to sulfuric acid is about 1 : 10–25.
- The reaction is stirred at 20–50 °C for 40–90 hours.
- After reaction, the mixture is poured into crushed ice water (5–15 times volume) containing 60–80% ice.
- The pH is adjusted to 4–9 at 0–10 °C using concentrated ammonia water (20–40% aqueous ammonia).
- The resulting white powder of the carbamoyl intermediate is filtered and washed.
-
- The use of aqueous sulfuric acid avoids organic solvents.
- Long reaction time ensures complete hydrolysis.
- Controlled pH adjustment facilitates crystallization and purity.
Step 3: Conversion to 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid
-
- The carbamoyl intermediate is refluxed in concentrated hydrochloric acid.
- Molar ratio of carbamoyl intermediate to hydrochloric acid is about 1 : 20–35.
- Reaction temperature is raised to boiling and reflux maintained for 5–20 hours.
- After reflux, the mixture is cooled to 0–30 °C and allowed to stand for 24–54 hours for crystallization.
- The crystalline product is filtered, washed with water, and dried.
-
- The final product is obtained as a white crystalline solid.
- The process avoids large amounts of organic solvents, reducing environmental impact.
Summary Table of Reaction Parameters and Yields
| Step | Reaction | Key Conditions | Molar Ratios | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1-Benzyl-4-piperidone + HCN + Phenylamine → 1-Benzyl-4-cyano-4-phenylpiperidine | Base catalysis, methanol solvent, glacial acetic acid crystallization | 1 : 1–1.05 : 0.5–1.05 (base); 1 : 1–1.05 : 1.0–3.5 (phenylamine:acetic acid) | 0–15 (addition), reflux (reaction) | Addition: 0.5–3 h; Reflux: 0.5–3 h | ~98 | High purity crystalline intermediate |
| 2 | Hydrolysis with H2SO4 to carbamoyl intermediate | 70–95% H2SO4 aqueous solution, pH adjustment with NH3 | 1 : 10–25 (H2SO4) | 20–50 | 40–90 h | High | Long reaction time ensures complete hydrolysis |
| 3 | Reflux with HCl to carboxylic acid | Concentrated HCl reflux, crystallization on cooling | 1 : 20–35 (HCl) | Boiling, then 0–30 (crystallization) | 5–20 h reflux; 24–54 h crystallization | High | Final purification by crystallization |
Research Findings and Advantages
Optimization: The described method improves upon prior art by minimizing or eliminating the use of environmentally harmful organic solvents such as dichloromethane and isopropanol, simplifying the process and reducing pollution.
Yield Improvement: The total recovery yield of approximately 79% is a significant enhancement compared to earlier methods yielding only 32–41% due to multiple solvent extractions and longer processing times.
Environmental and Economic Benefits: The process uses fewer auxiliary materials, reduces waste generation, and lowers raw material costs, making it more sustainable and economically viable for industrial synthesis.
Scalability: The method's reliance on aqueous acidic media and controlled crystallization steps facilitates scale-up and reproducibility in manufacturing environments.
化学反应分析
1-Benzyl-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4), converting carboxylic acids to alcohols.
科学研究应用
Analgesic Properties
1-Benzyl-4-phenylpiperidine-4-carboxylic acid is primarily recognized for its role in the development of ultra-short-acting narcotic analgesics . It is a key intermediate in the synthesis of remifentanil , a powerful opioid used for pain management during surgical procedures. Remifentanil is favored due to its rapid onset and short duration of action, which minimizes the risk of accumulation and side effects during continuous intravenous infusion .
Synthesis of Related Compounds
The compound is utilized as an intermediate in synthesizing various derivatives that exhibit enhanced analgesic activity. For instance, modifications to the piperidine ring or substitution on the benzyl group can yield compounds with improved pharmacokinetic profiles and potency against pain .
Research on Mechanisms of Action
Studies have demonstrated that derivatives of this compound can inhibit specific receptors associated with pain pathways. For example, research indicates that these compounds can effectively modulate the activity of opioid receptors, contributing to their analgesic effects .
Case Studies
Another study evaluated the pharmacological properties of derivatives synthesized from this compound, focusing on their effectiveness in animal models for pain relief. The results indicated that certain modifications led to significantly lower effective doses required for analgesia compared to traditional opioids, highlighting potential benefits in clinical settings .
作用机制
The mechanism of action of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is not fully understood. as an impurity in pethidine hydrochloride synthesis, it may interact with opioid receptors, similar to pethidine, which acts as an agonist at the μ-opioid receptor . This interaction could potentially influence the analgesic effects of the final product.
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
The following table provides a detailed comparison of 1-benzyl-4-phenylpiperidine-4-carboxylic acid with analogous piperidine derivatives, emphasizing structural modifications, molecular properties, and applications:
Research Findings and Functional Implications
Pharmacological and Physicochemical Properties
- The 4-phenyl group in this compound reduces solubility (Log S: -4.2 vs. -3.5 for non-phenyl analogs) but enhances binding affinity to hydrophobic enzyme pockets .
- 4-Benzyl-N-(4-chlorophenyl)-1-piperidinecarboxamide demonstrates higher lipophilicity (cLogP: 4.1), correlating with improved CNS penetration compared to carboxylic acid derivatives .
生物活性
1-Benzyl-4-phenylpiperidine-4-carboxylic acid (also known as EVT-364550) is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neurological disorders and its interactions with neurotransmitter systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 295.4 g/mol. The compound features a piperidine ring substituted with both a benzyl group and a phenyl group, along with a carboxylic acid functional group. Its structural complexity allows for diverse synthetic pathways and potential modifications that could enhance its biological activity.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. Research suggests that the compound may act as a ligand at specific receptor sites in the central nervous system, influencing neuronal signaling and possibly providing therapeutic effects in conditions such as depression or anxiety .
Biological Activities
This compound exhibits several notable biological activities:
- Antiviral Activity : Studies have shown that related piperidine derivatives can inhibit influenza virus replication by interfering with hemagglutinin-mediated membrane fusion. This suggests that this compound may possess similar antiviral properties .
- Anticancer Potential : In vitro studies indicate that certain piperidine derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, one study reported improved cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapy agents .
- Neurotransmitter Interaction : The compound's potential to interact with neurotransmitter receptors has been investigated, particularly regarding its binding affinity to opioid receptors. Preliminary findings suggest it may influence pain pathways, necessitating further pharmacokinetic and pharmacodynamic studies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
常见问题
Q. How to address conflicting data in reaction mechanisms reported in literature?
- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, catalyst loading). Use kinetic isotope effects (KIE) or isotopic labeling to trace reaction pathways. Compare with computational models (e.g., Gaussian) to identify energetically favorable mechanisms. Publish negative results to clarify ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
